BENGHE Foundational & Exploratory

Check Availability & Pricing

"2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol"
physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,2,2-Trifluoro-1-(3-
Compound Name: _
nitrophenyl)ethanol

cat. No.: B1305718

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(3-
nitrophenyl)ethanol

Introduction: A Molecule of Interest in Modern
Chemistry

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS No. 453-77-0) is a fluorinated organic
compound of significant interest to the fields of medicinal chemistry, chemical synthesis, and
materials science.[1][2][3][4] Its structure is characterized by a benzyl alcohol core, modified
with two potent functional groups: a trifluoromethyl (-CF3) group at the carbinol carbon and a
nitro (-NOz2) group on the phenyl ring at the meta position.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, prized for
its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of
nearby functional groups through its strong electron-withdrawing nature.[5] Similarly, the nitro
group is a versatile functional handle; it is a strong electron-withdrawing group that can be
readily reduced to an amine, opening avenues for further molecular elaboration. The
combination of these features makes this alcohol a valuable chiral building block and a subject
of study for its unique electronic and steric properties.

This guide provides a comprehensive overview of the core physical properties of 2,2,2-
Trifluoro-1-(3-nitrophenyl)ethanol, details the experimental protocols for their determination,
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and discusses the significance of these properties in a research and development context.

Core Physicochemical & Spectroscopic Identifiers

A precise understanding of a compound's physical and spectroscopic properties is fundamental
to its application. These values are the primary indicators of identity, purity, and behavior in
various chemical environments.

General and Computational Properties

The foundational properties of the molecule are summarized below. These are calculated or
aggregated from chemical databases and provide a snapshot of the molecule's identity.

Property Value Source(s)
CAS Number 453-77-0 [1][2]13][6]
Molecular Formula CsHeFsNO3 [1112]131[7]
Molecular Weight 221.13 - 221.14 g/mol (1121314171181
Physical State Solid [2]

Predicted pKa 11.20+0.10 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

C)c;untg p ° ]

Rotatable Bond Count 1 [1]

Experimentally Determined Physical Properties

These properties are determined through laboratory analysis and are critical for handling,
purification, and formulation.
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Property Value Source(s)
Melting Point 48-51 °C [2]
50.6-52.2 °C [810°]

Predicted Boiling Point 289.0+£40.0 °C [819]
Predicted Density 1.486 + 0.06 g/cm?3 9]

Note: The slight variation in melting point ranges is common and can be attributed to different
analytical instruments or minor differences in sample purity.

Experimental Workflows & Protocols

The following sections provide detailed methodologies for the characterization of 2,2,2-
Trifluoro-1-(3-nitrophenyl)ethanol. The causality behind procedural steps is explained to
provide a deeper understanding for the practicing scientist.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing batch of the compound is outlined below.
This ensures a systematic approach, starting from basic identity and purity checks to more

complex structural elucidation.
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Caption: Systematic workflow for the physical and structural characterization of the title
compound.

Protocol 1: Melting Point Determination

Trustworthiness: This protocol employs the capillary method, a universally accepted standard
for determining the melting point of a solid crystalline organic compound. The sharpness of the
melting range is a reliable indicator of purity.

Methodology:

o Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid. Tightly
pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a
hard surface.

 Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
e Measurement:

o Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary scan to approximate the
melting point.

o For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C
below the approximate melting point.

o Decrease the heating rate to 1-2 °C/min.

» Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (Tz2). The melting point is
reported as the range T1 — T2. For this compound, a sharp range within 48-52 °C is expected
for a pure sample.[2][8][9]

Protocol 2: Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint” of the molecule's structure. The choice of
solvent and technique is critical for obtaining high-quality, interpretable data.

A. Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise: FTIR is used to identify the key functional groups present in the molecule. The
analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR)
accessory, which requires minimal sample preparation.

Methodology:

Instrument Background: Record a background spectrum of the clean ATR crystal.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

e Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm~1.
o Expected Absorptions:

o ~3400 cm~1 (broad): O-H stretch from the alcohol. The broadness is due to hydrogen
bonding.

o ~3100-3000 cm~1 (sharp): Aromatic C-H stretches.

o ~1530 cm~* and ~1350 cm~* (strong): Asymmetric and symmetric N-O stretches of the
nitro group, respectively. These are highly characteristic.

o ~1300-1100 cm~* (very strong): C-F stretches from the trifluoromethyl group. These are
often the most intense peaks in the spectrum.

o ~1100-1000 cm~1 (strong): C-O stretch of the secondary alcohol.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR provides detailed information about the carbon-hydrogen framework and the
electronic environment of the fluorine atoms. The choice of deuterated solvent is important;
DMSO-ds is often used for its ability to dissolve a wide range of compounds and for its
exchangeable proton signal, which can help identify the -OH proton.

Methodology:
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o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent
(e.g., DMSO-ds, as used in reference literature).[10] Transfer the solution to a 5 mm NMR
tube.

» Data Acquisition: Acquire tH, 13C, and °F NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Expected Spectral Features (in DMSO-de):[10]
o H NMR:

» A multiplet/quartet around 5.4-5.5 ppm (1H), corresponding to the carbinol proton (-
CHOH-). The splitting is due to coupling with the three fluorine atoms.

» A doublet around 7.3 ppm (1H), corresponding to the hydroxyl proton (-OH), which will
couple to the carbinol proton. This peak will disappear upon D20 exchange.

= Aromatic protons will appear in the range of 7.5-8.5 ppm (4H), with splitting patterns
consistent with a 1,3-disubstituted benzene ring.

o 19F NMR:

» Adoublet around -78 to -79 ppm (3F). The signal is a doublet due to coupling with the
single carbinol proton.

o 13C NMR:

» A quartet around 120-129 ppm for the CFs carbon, with a large C-F coupling constant
(~283 Hz).[10]

» A quartet around 69-70 ppm for the carbinol carbon (-CHOH-), with a smaller C-F
coupling constant (~31 Hz).[10]

» Aromatic carbons will appear between ~120-150 ppm. The carbon attached to the nitro
group will be downfield (~148 ppm).[10]
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Structural Influences on Physicochemical
Properties

The interplay between the functional groups in 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol
dictates its overall properties and reactivity.

Resulting Properties
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Click to download full resolution via product page
Caption: Influence of key functional groups on the compound's chemical properties.
Expertise & Causality:

 Acidity: The powerful inductive electron-withdrawing effect of the adjacent -CFs group
significantly stabilizes the corresponding alkoxide anion. This makes the hydroxyl proton
more acidic (lower pKa) than in non-fluorinated benzyl alcohols.[5] The predicted pKa of
~11.2 reflects this enhanced acidity.[1]
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 Solubility and Lipophilicity: The -CFs group increases the molecule's lipophilicity, which can
enhance its ability to cross biological membranes—a critical factor in drug design.
Conversely, the polar -OH and -NO2 groups contribute to solubility in polar solvents. The
overall solubility profile is a balance of these competing effects and must be experimentally
determined for specific solvent systems relevant to the intended application (e.g., buffers for
biological assays, organic solvents for synthesis).

» Reactivity: The nitro group deactivates the aromatic ring towards electrophilic substitution
while making it susceptible to nucleophilic aromatic substitution. More importantly, it serves
as a synthetic precursor to the aniline derivative, which is a cornerstone for building diverse
chemical libraries in drug discovery.

Conclusion

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is a molecule whose physical properties are a direct
consequence of its unique trifluoromethyl and nitro functionalities. The data and protocols
presented in this guide provide researchers, scientists, and drug development professionals
with the essential framework for its accurate identification, handling, and strategic application. A
thorough understanding of its melting point, spectroscopic signatures, and the chemical logic
behind its properties is paramount for leveraging its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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